N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a benzofuran derivative featuring a substituted carboxamide backbone. Key structural attributes include:
- Benzofuran core: Substituted with methyl groups at positions 3, 4, and 6 (or 3, 5, and 6 in some analogs).
- N-substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group and a (5-methylfuran-2-yl)methyl group.
- Functional groups: Carboxamide linkage and sulfone group (from the tetrahydrothiophen ring).
Properties
Molecular Formula |
C22H25NO5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25NO5S/c1-13-9-14(2)20-16(4)21(28-19(20)10-13)22(24)23(11-18-6-5-15(3)27-18)17-7-8-29(25,26)12-17/h5-6,9-10,17H,7-8,11-12H2,1-4H3 |
InChI Key |
PSPJJVJHPVBIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran and furan rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzofuran Core Modifications
N-Substituent Variations
- Furanmethyl vs.
Backbone Heterocycles
- Replacing benzofuran with furan (CAS 951900-97-3) or oxathiine () significantly alters electronic properties and ring strain, impacting bioavailability and target selectivity .
Physicochemical and Pharmacological Implications
- Lipophilicity : Chlorine and methoxybenzyl groups () increase logP values compared to furanmethyl derivatives (CAS 879927-35-2), affecting membrane permeability .
- Metabolic Stability : Sulfone groups (1,1-dioxidotetrahydrothiophen) may reduce oxidative metabolism, while furan rings (CAS 951900-97-3) are susceptible to cytochrome P450-mediated degradation .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, including amide coupling, heterocyclic ring formation, and functional group modifications. Key steps include:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions.
- Step 2 : Introduction of the tetrahydrothiophene dioxidyl group using sulfonation followed by oxidation.
- Step 3 : Alkylation of the 5-methylfuran methyl group via nucleophilic substitution.
Critical parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (Step 1) | Higher temps improve cyclization |
| Solvent | DMF (Step 2) | Enhances sulfonation efficiency |
| Catalyst | Pd/C (Step 3) | Facilitates cross-coupling |
Reaction progress should be monitored via TLC and HPLC, with final purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. Key signals include:
- Benzofuran protons: δ 6.8–7.5 ppm (aromatic region).
- Tetrahydrothiophene-dioxidyl group: δ 3.1–3.5 ppm (SO2-CH2).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 485.18).
- X-ray Crystallography : Resolves 3D conformation and confirms intramolecular hydrogen bonding .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination).
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels.
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293, HepG2) to evaluate safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core Modifications : Substitute benzofuran with indole or thiophene to alter π-π stacking.
- Side-Chain Variations : Replace the 5-methylfuran group with bromofuran or thiophenemethyl to enhance lipophilicity.
- Stereochemical Analysis : Synthesize enantiomers via chiral catalysts and compare binding affinities using SPR (Surface Plasmon Resonance).
Q. How can researchers resolve conflicting data in biological activity across different assays?
- Assay Validation : Use orthogonal methods (e.g., SPR vs. ITC for binding kinetics).
- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity.
- Computational Modeling : Molecular dynamics simulations to predict off-target interactions .
Q. What strategies mitigate reproducibility challenges in scaled-up synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates.
- DoE (Design of Experiments) : Optimize parameters like stoichiometry and mixing rates.
- Crystallization Control : Use anti-solvent addition to ensure consistent polymorph formation .
Q. Which advanced computational methods predict interactions with novel biological targets?
- Docking Simulations : AutoDock Vina or Schrödinger Suite for binding mode prediction.
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond donors near the tetrahydrothiophene group).
- QSAR Models : Machine learning algorithms correlate structural descriptors with activity .
Q. How does the compound’s stereochemistry influence its metabolic stability?
- In Vitro Metabolism : Incubate with liver microsomes and analyze via LC-MS/MS.
- Chiral Chromatography : Separate enantiomers and compare half-lives (e.g., CYP450-mediated oxidation).
- Prodrug Design : Introduce ester groups to enhance bioavailability of unstable enantiomers .
Methodological Notes
- Contradictory Data : Cross-reference solubility (logP) and binding affinity (Ki) values from multiple studies to identify outliers.
- Advanced Characterization : Synchrotron-based XAS (X-ray Absorption Spectroscopy) probes metal-binding capabilities of the sulfone group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
